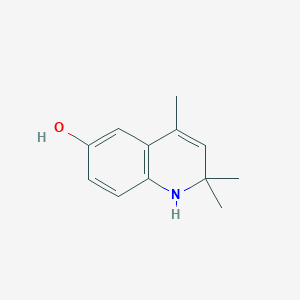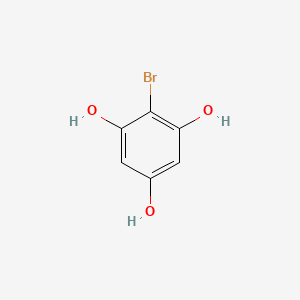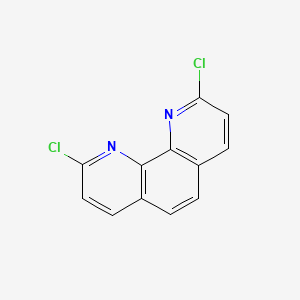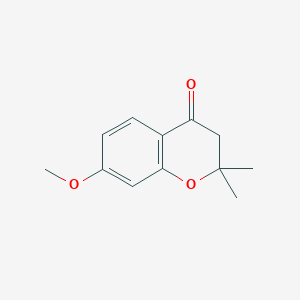
7-甲氧基-2,2-二甲基色满-4-酮
概述
描述
7-Methoxy-2,2-dimethylchroman-4-one is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is a derivative of chromanone, characterized by the presence of a methoxy group at the 7th position and two methyl groups at the 2nd position of the chroman-4-one structure . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学研究应用
7-Methoxy-2,2-dimethylchroman-4-one has several scientific research applications:
作用机制
Target of Action
Chromanone analogs, which include 7-methoxy-2,2-dimethylchroman-4-one, have been shown to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .
Mode of Action
It’s known that chromanone compounds can interact with their targets in different ways, such as by inhibiting enzyme activity or modulating receptor function . The exact interaction between 7-Methoxy-2,2-dimethylchroman-4-one and its targets would depend on the specific target and the biological context .
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by chromanone compounds, it’s likely that multiple pathways are affected . These could include pathways related to inflammation, oxidative stress, cell proliferation, and apoptosis, among others .
Pharmacokinetics
The compound’s molecular weight (20624) suggests that it could be well-absorbed and distributed in the body .
Result of Action
Research suggests that this compound can clear unwanted cellular debris and help alleviate damage from pollution, uv rays, and other aggressors . This indicates that the compound may have protective effects at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Methoxy-2,2-dimethylchroman-4-one . For instance, factors such as temperature and pH could affect the compound’s stability and activity . Additionally, the presence of other compounds or substances in the environment could potentially influence the compound’s efficacy through interactions or competition for the same targets .
生化分析
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,2-dimethylchroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-methoxy-2,2-dimethylchroman-4-one with the Vilsmeier reagent, which results in the formation of 4-chlorochromene-3-carbaldehydes . Another method includes the bromination of 7-methoxy-2,2-dimethylchroman-4-one, followed by deprotonation with lithium diisopropylamide (LDA) and subsequent alkylation .
Industrial Production Methods
Industrial production of 7-Methoxy-2,2-dimethylchroman-4-one may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
7-Methoxy-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.
Reduction: Reduction reactions can convert it into different chroman derivatives.
Substitution: It undergoes substitution reactions, such as bromination and nitration
Common Reagents and Conditions
Vilsmeier Reagent: Used for the formation of 4-chlorochromene-3-carbaldehydes.
Lithium Diisopropylamide (LDA): Used for deprotonation in substitution reactions.
Copper(I) Bromide: Used in methylation reactions.
Major Products Formed
4-Chlorochromene-3-carbaldehydes: Formed from the reaction with the Vilsmeier reagent.
3,3-Dimethylated Chroman Derivatives: Formed from methylation reactions.
相似化合物的比较
Similar Compounds
Chroman-4-one: A closely related compound with a similar structure but lacking the methoxy and methyl groups.
Chromone: Another related compound with a double bond between C-2 and C-3, differing from chroman-4-one.
Uniqueness
7-Methoxy-2,2-dimethylchroman-4-one is unique due to the presence of the methoxy group at the 7th position and two methyl groups at the 2nd position, which can influence its chemical reactivity and biological activity . These structural features may contribute to its distinct pharmacological properties compared to other chromanone derivatives.
属性
IUPAC Name |
7-methoxy-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKXYXNEOUCMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345577 | |
| Record name | 7-methoxy-2,2-dimethylchroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20321-73-7 | |
| Record name | 7-methoxy-2,2-dimethylchroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 7-Methoxy-2,2-dimethylchroman-4-one?
A1: 7-Methoxy-2,2-dimethylchroman-4-one serves as a versatile starting material in organic synthesis. Several synthetic routes have been explored, including:
- Acid-catalyzed dehydration: Dehydration of a mixture of cis and trans isomers of 7-methoxy-2,2-dimethylchroman-3,4-diol provides a route to 7-methoxy-2,2-dimethylchroman-3-one. The ratio of these isomers can be controlled by adjusting the reducing conditions used in a prior step involving Lead tetra-acetate acetoxylation of 7-methoxy-2,2-dimethylchroman-4-one followed by metal hydride reduction.
Q2: How does the presence of the C-2 methyl groups in 7-Methoxy-2,2-dimethylchroman-4-one influence its reactivity?
A2: The two methyl groups at the C-2 position in 7-Methoxy-2,2-dimethylchroman-4-one significantly affect its reactivity, particularly under basic conditions:
Q3: What are the potential applications of 7-Methoxy-2,2-dimethylchroman-4-one derivatives?
A3: Research suggests that derivatives of 7-Methoxy-2,2-dimethylchroman-4-one, particularly those containing the chromene structure, have potential applications as:
- Insect antifeedants: Studies have shown that 7-Methoxy-2,2-dimethylchroman-4-one itself exhibits some insect antifeedant activity against the peach-potato aphid (Myzus persicae). Interestingly, the introduction of a phenyl substituent at the C-2 position of the chromene ring significantly enhances this activity and prolongs its duration.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
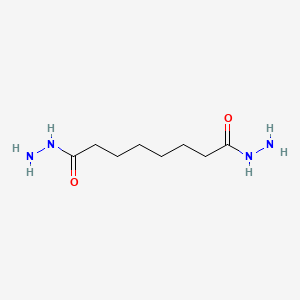

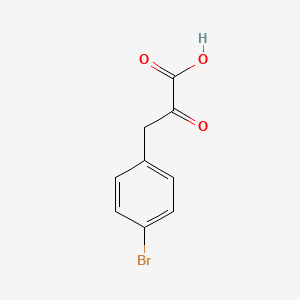
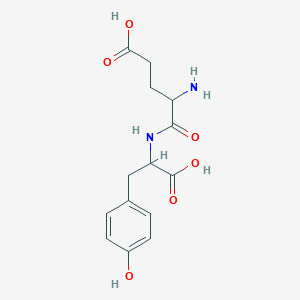

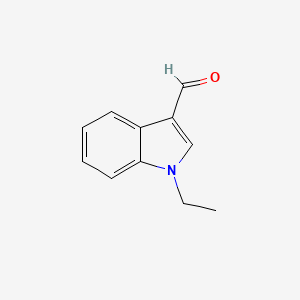
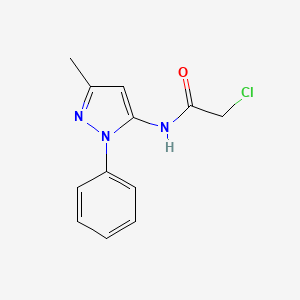
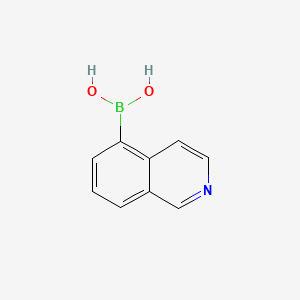
![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1330736.png)
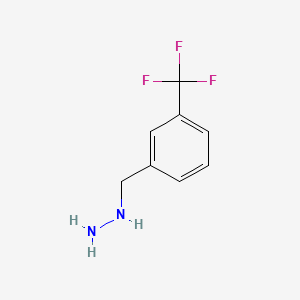
![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)
